N-(2-fluorophenyl)-5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanamide
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Overview
Description
N-(2-fluorophenyl)-5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanamide is a complex organic compound that features a fluorophenyl group, an indole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
N-(2-fluorophenyl)-5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme or activate a receptor, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
- (2-fluorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone
Uniqueness
N-(2-fluorophenyl)-5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H25FN4O3 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-5-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-5-oxopentanamide |
InChI |
InChI=1S/C24H25FN4O3/c25-18-7-2-4-9-20(18)27-22(30)10-5-11-23(31)28-12-14-29(15-13-28)24(32)21-16-17-6-1-3-8-19(17)26-21/h1-4,6-9,16,26H,5,10-15H2,(H,27,30) |
InChI Key |
LPBQTHCVLXGGJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC(=O)NC2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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